

Application Notes and Protocols for Measuring Antifolate C1 Levels

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Compound of Interest

Compound Name: Antifolate C1

Cat. No.: B605520

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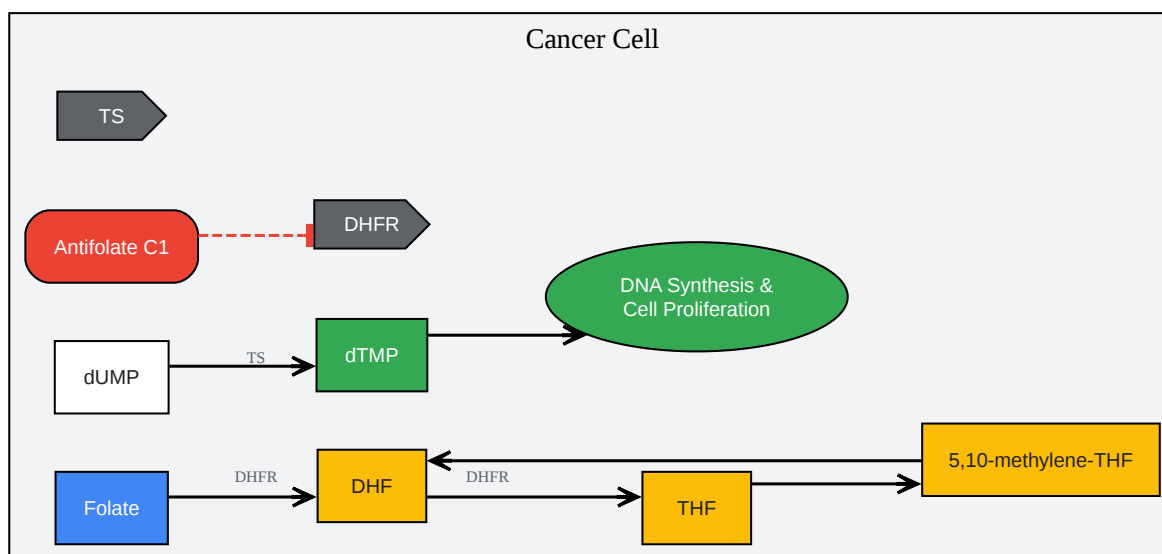
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantitative determination of **Antifolate C1**, a novel therapeutic agent targeting one-carbon metabolism. The included protocols are intended as a starting point for the development and validation of analytical methods in research and drug development settings.

Introduction to Antifolate C1 and its Mechanism of Action

Antifolates are a class of drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).^{[1][2][3][4]} These pathways are crucial for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, and for the metabolism of certain amino acids.^{[2][3][4][5]} By inhibiting key enzymes in the folate cycle, antifolates disrupt DNA replication and cell division, making them effective anticancer agents.^{[1][3][4][5]}

Antifolate C1 is a novel investigational drug designed to potently and selectively inhibit a key enzyme in the one-carbon (C1) metabolic pathway. Its primary mechanism of action involves the disruption of the supply of one-carbon units required for nucleotide synthesis, thereby leading to cell growth inhibition and apoptosis.^[1]



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Caption: Mechanism of action of **Antifolate C1**.

Analytical Techniques for Quantifying Antifolate C1

The accurate measurement of **Antifolate C1** levels in biological matrices is critical for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. Several analytical techniques can be employed for this purpose, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.[6][7][8][9] For **Antifolate C1**, a reversed-phase HPLC method with UV detection is a robust and cost-effective approach for analysis in plasma and other biological fluids.[6]

Data Presentation: HPLC Method Performance

Parameter	Performance Characteristic
Linearity (R^2)	≥ 0.999 [7][8]
Limit of Detection (LOD)	0.005 $\mu\text{g/mL}$ [6]
Limit of Quantification (LOQ)	0.02 $\mu\text{g/mL}$ (Estimated)
Precision (%RSD)	$< 5\%$ [6][7]
Accuracy (% Recovery)	95-105%[7]

Experimental Protocol: HPLC-UV Analysis of **Antifolate C1** in Human Plasma



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Caption: Experimental workflow for HPLC-UV analysis.

Methodology:

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma, add 300 μL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 $\times g$ for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and an organic solvent like acetonitrile or methanol.[7][9] A typical starting point is a 65:35 (v/v) mixture of water and acetonitrile.[6]
 - Flow Rate: 1.0 mL/min.[9]
 - Injection Volume: 20 µL.[7]
 - Detection: UV absorbance at a wavelength appropriate for **Antifolate C1** (e.g., 280 nm).
 - Column Temperature: 25 °C.[7]
- Calibration and Quantification:
 - Prepare a series of calibration standards of **Antifolate C1** in blank plasma.
 - Process the standards and samples as described above.
 - Construct a calibration curve by plotting the peak area ratio of **Antifolate C1** to the internal standard against the concentration.
 - Determine the concentration of **Antifolate C1** in the unknown samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[10][11][12] This technique is particularly suitable for measuring low concentrations of **Antifolate C1** in complex biological matrices.

Data Presentation: LC-MS/MS Method Performance

Parameter	Performance Characteristic
Linearity (R^2)	≥ 0.99 [10][12]
Limit of Detection (LOD)	0.07 - 0.52 nmol/L[11]
Limit of Quantification (LOQ)	25 pg/mL[12]
Precision (%CV)	$< 10\%$ [12]
Accuracy (% Recovery)	82 - 108%[11]

Experimental Protocol: LC-MS/MS Analysis of **Antifolate C1** in Cells



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Caption: Experimental workflow for LC-MS/MS analysis.

Methodology:

- Sample Preparation (Cell Extraction):
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in 0.5 mL of ice-cold 80% methanol containing a stable isotope-labeled internal standard of **Antifolate C1**. [10]
 - Sonicate the suspension for 15 minutes in an ice bath. [10]
 - Centrifuge at 16,000 x g for 3 minutes. [10]
 - Collect the supernatant for analysis.

- LC-MS/MS Conditions:
 - LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[\[10\]](#)
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column depending on the polarity of **Antifolate C1**.[\[10\]](#)
 - Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and acetonitrile.[\[13\]](#)
 - Mass Spectrometer: A triple quadrupole mass spectrometer.[\[12\]](#)
 - Ionization: Electrospray ionization (ESI) in positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to **Antifolate C1** and its internal standard.
- Data Analysis:
 - Peak areas of **Antifolate C1** and the internal standard are integrated.
 - A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
 - The concentration of **Antifolate C1** in the samples is determined from the calibration curve.

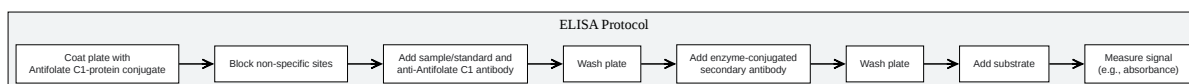
Immunoassays

Immunoassays are highly sensitive and specific methods that utilize the binding of an antibody to the target analyte.[\[14\]](#) These assays, such as ELISA or automated turbidimetric immunoassays, can be developed for high-throughput screening of **Antifolate C1**.[\[14\]](#)[\[15\]](#)

Data Presentation: Immunoassay Method Performance

Parameter	Performance Characteristic
Linearity (R^2)	≥ 0.94 [15]
Limit of Detection (LOD)	As low as 200 pg[14]
Precision (%CV)	$< 6\%$ [15]
Specificity	High, dependent on antibody

Experimental Protocol: Competitive ELISA for **Antifolate C1**



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Caption: Experimental workflow for a competitive ELISA.

Methodology:

- Plate Coating:
 - Coat the wells of a 96-well microplate with an **Antifolate C1**-protein conjugate.
 - Incubate and then wash the plate.
- Blocking:
 - Add a blocking buffer to block any remaining non-specific binding sites.
 - Incubate and wash.
- Competition:

- Add standards or samples containing **Antifolate C1**, followed by the addition of a specific primary antibody against **Antifolate C1**.
- Incubate to allow competition between the free **Antifolate C1** in the sample/standard and the coated **Antifolate C1** for binding to the antibody.
- Wash the plate.
- Detection:
 - Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
 - Incubate and wash.
 - Add a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent) upon reaction with the enzyme.[\[16\]](#)
- Data Analysis:
 - Measure the signal intensity. The signal is inversely proportional to the amount of **Antifolate C1** in the sample.
 - Construct a standard curve and determine the concentration of **Antifolate C1** in the samples.

Conclusion

The choice of analytical technique for measuring **Antifolate C1** levels will depend on the specific requirements of the study, including the desired sensitivity, selectivity, throughput, and available instrumentation. For routine analysis in clinical settings, automated immunoassays may be preferred, while LC-MS/MS remains the method of choice for research and development due to its high sensitivity and specificity. HPLC-UV provides a robust and cost-effective alternative for applications where lower sensitivity is acceptable. The protocols provided herein serve as a foundation for the development of validated analytical methods for the quantification of **Antifolate C1**.

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